molecular formula C2H5O2CC6H4ZnBr B1147474 4-(Ethoxycarbonyl)phenylzinc bromide CAS No. 131379-15-2

4-(Ethoxycarbonyl)phenylzinc bromide

Cat. No.: B1147474
CAS No.: 131379-15-2
M. Wt: 294.46
InChI Key:
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Description

4-(Ethoxycarbonyl)phenylzinc bromide is an organozinc compound with the molecular formula C9H9BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethoxycarbonyl)phenylzinc bromide can be synthesized through the reaction of 4-bromoethyl benzoate with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-bromoethyl benzoate+Zn4-(Ethoxycarbonyl)phenylzinc bromide\text{4-bromoethyl benzoate} + \text{Zn} \rightarrow \text{this compound} 4-bromoethyl benzoate+Zn→4-(Ethoxycarbonyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Oxidative Addition: This reaction involves the addition of electrophilic organic groups to the zinc compound, often facilitated by transition metal catalysts.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-(Ethoxycarbonyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biomolecules for studying biological pathways and interactions.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of fine chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, often mediated by a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 4-Methoxyphenylzinc bromide

Uniqueness

4-(Ethoxycarbonyl)phenylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and selectivity in chemical reactions. This functional group can also provide additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFMOPVOFKMPJN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-15-2
Record name 131379-15-2
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